1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane

Description

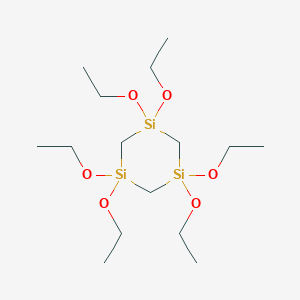

Structure

3D Structure

Properties

IUPAC Name |

1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H36O6Si3/c1-7-16-22(17-8-2)13-23(18-9-3,19-10-4)15-24(14-22,20-11-5)21-12-6/h7-15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEDTQCGQOZHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si]1(C[Si](C[Si](C1)(OCC)OCC)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H36O6Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449878 | |

| Record name | 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17955-67-8 | |

| Record name | 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane is an organosilicon compound characterized by a six-membered ring composed of alternating silicon and carbon atoms, with two ethoxy groups attached to each silicon atom.[1][2] Its chemical structure and properties make it a subject of interest in various fields of chemical synthesis and materials science. This document provides a comprehensive overview of the available technical information for this compound.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1] It is soluble in organic solvents such as alcohols and ethers but is insoluble in water.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₃₆O₆Si₃ | [2] |

| Molecular Weight | 396.70 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Melting Point | Approximately -70 °C | [1] |

| Boiling Point | Approximately 320 °C (at 760 mmHg); 133 °C (at 5 mmHg) | [1] |

| Density | Approximately 1.02 g/mL | [1] |

| Refractive Index | 1.4360 to 1.4400 | [1] |

| InChIKey | SPEDTQCGQOZHQP-UHFFFAOYSA-N | [2] |

| CAS Number | 17955-67-8 | [2] |

Applications

This compound is utilized in several areas of chemical science:

-

Organic Synthesis: It serves as a catalyst, reagent, and intermediate in various organic reactions.[1]

-

Polymer Chemistry: It can be used as a crosslinking agent and surfactant for organic polymers.[1]

-

Materials Science: Its unique chemical structure lends itself to applications in optical materials and coatings.[1]

While some sources mention its potential use in "pharmaceuticals," specific applications in drug development, such as for drug delivery or as a pharmacologically active agent, are not detailed in the available scientific literature.[1][3]

Experimental Protocols

Synthesis

References

An In-depth Technical Guide to 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane, also known by its synonym 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane, is an organosilicon compound with a unique cyclic structure. Its molecular framework consists of a six-membered ring with alternating silicon and carbon atoms, where each silicon atom is bonded to two ethoxy groups. This structure imparts a combination of organic and inorganic characteristics, making it a versatile precursor and intermediate in various chemical applications. This technical guide provides a comprehensive overview of its chemical structure, properties, and potential applications, with a focus on data presentation and generalized experimental methodologies.

Chemical Structure and Identification

The chemical structure of this compound is defined by a trisilinane ring system. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound.

Molecular Formula: C₁₅H₃₆O₆Si₃[1]

Canonical SMILES: CCO[Si]1(C--INVALID-LINK--(OCC)OCC">Si(OCC)OCC)OCC

InChI Key: SPEDTQCGQOZHQP-UHFFFAOYSA-N[1]

CAS Number: 17955-67-8[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy comparison and reference.

| Property | Value | Reference |

| Molecular Weight | 396.70 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Density | 1.0512 g/cm³ | [2] |

| Boiling Point | 133 °C at 5 mmHg | [2] |

| Flash Point | 161.268 °C | [2] |

| Refractive Index | 1.4360 to 1.4400 | [2] |

| Melting Point | Approximately -70 °C | [2] |

| Vapor Pressure | 0 mmHg at 25 °C | [2] |

| Solubility | Soluble in organic solvents such as alcohol, ether, and organic acids; insoluble in water. | [2] |

Applications and Logical Relationships

This compound is utilized in a range of applications primarily due to its function as a precursor to silicon-containing materials and its reactivity as a crosslinking agent. Its potential uses are diverse, spanning materials science and organic synthesis.

Experimental Protocols

General Synthesis of this compound (Representative Protocol)

This protocol describes a plausible synthetic route and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

A suitable starting material such as a corresponding chlorosilane.

-

Anhydrous ethanol.

-

A hydrogen chloride scavenger (e.g., a tertiary amine like triethylamine).

-

Anhydrous organic solvent (e.g., toluene or hexane).

-

Inert gas (e.g., nitrogen or argon).

Equipment:

-

Three-neck round-bottom flask.

-

Dropping funnel.

-

Condenser.

-

Magnetic stirrer.

-

Heating mantle.

-

Distillation apparatus.

Procedure:

-

Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. The three-neck flask is equipped with a dropping funnel, a condenser, and an inlet for inert gas.

-

Charging the Reactor: Charge the flask with the starting chlorosilane and the anhydrous organic solvent.

-

Addition of Ethanol: Slowly add anhydrous ethanol from the dropping funnel to the stirred solution. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Addition of HCl Scavenger: After the addition of ethanol, slowly add the hydrogen chloride scavenger to the reaction mixture to neutralize the HCl byproduct.

-

Reaction: Heat the mixture to reflux for several hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture and filter to remove the amine hydrochloride salt.

-

Purification: Purify the filtrate by fractional distillation under reduced pressure to isolate the this compound.

Generalized Experimental Workflow for Sol-Gel Process

The following workflow illustrates the use of this compound as a precursor in a typical sol-gel process to form a silica-based network.

Conclusion

This compound is a valuable organosilicon compound with significant potential in materials science and synthetic chemistry. Its well-defined structure and reactivity make it an interesting candidate for the development of new polymers, coatings, and ceramic materials. While detailed experimental protocols in the public domain are scarce, the generalized procedures provided in this guide offer a starting point for researchers and scientists to explore the utility of this compound in their respective fields. Further research into its specific applications and reaction kinetics will undoubtedly uncover new opportunities for this versatile molecule.

References

An In-depth Technical Guide to 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane

CAS Number: 17955-67-8

This technical guide provides a comprehensive overview of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane, a versatile organosilicon compound. The information is intended for researchers, scientists, and professionals in drug development and material science, detailing its chemical and physical properties, potential synthesis routes, reaction mechanisms, and applications.

Chemical and Physical Properties

This compound, also known as 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane, is a cyclic organoethoxysilane. It is a colorless to almost colorless clear liquid with a molecular weight of 396.70 g/mol .[1][2][3] It is soluble in organic solvents like alcohols and ethers but is insoluble in water.[4] The compound reacts slowly with water and moisture in the air, liberating ethanol.[2][5]

The following table summarizes the key quantitative data for this compound:

| Property | Value | References |

| Molecular Formula | C₁₅H₃₆O₆Si₃ | [1][2][3][6] |

| Molecular Weight | 396.70 g/mol | [1][2][3] |

| Appearance | Colorless to almost colorless clear liquid | [6][7][8] |

| Boiling Point | 133 °C at 5 mmHg | [4][6][9] |

| Density | Approximately 1.0152 - 1.0512 g/mL | [2][4] |

| Refractive Index | Approximately 1.4336 - 1.4400 @ 20°C | [2][4] |

| Flash Point | 161 °C | [6] |

| Purity | Typically >90% (GC) | [7][8] |

| InChIKey | SPEDTQCGQOZHQP-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CCO[Si]1(C--INVALID-LINK--(OCC)OCC">Si(OCC)OCC)OCC | [3][10] |

Synthesis and Reaction Mechanisms

Plausible Synthesis Route: Grignard Reaction

A common laboratory-scale method for forming silicon-carbon bonds is through the reaction of a silicon halide with a Grignard reagent.[4][7] For this compound, a plausible route would involve the reaction of a suitable chlorinated trisilinane precursor with an ethoxy Grignard reagent, or more likely, the ethoxylation of a chlorinated trisilinane.

A generalized experimental workflow for such a synthesis is outlined below.

Caption: Plausible Grignard reaction workflow for synthesis.

Hydrolysis and Condensation

A key reaction of this compound is its hydrolysis and subsequent condensation, which is fundamental to its application in forming polysiloxane networks. This process is typically catalyzed by either an acid or a base.

The hydrolysis step involves the cleavage of the ethoxy (Si-OEt) groups by water to form silanol (Si-OH) groups and ethanol. Following hydrolysis, the silanol groups can undergo condensation with other silanol groups or with remaining ethoxy groups to form stable siloxane (Si-O-Si) bonds, releasing water or ethanol, respectively.

Caption: General pathway for hydrolysis and condensation.

Experimental Protocols: Applications

This compound is a valuable precursor in material science, particularly in the formation of coatings and as a crosslinking agent.

Sol-Gel Coating Formation

The sol-gel process is a versatile method for creating thin films and coatings.[3][11] this compound can be used as a precursor in this process to form silica-based coatings.

Generalized Experimental Protocol:

-

Sol Preparation: A solution of this compound is prepared in an alcohol, such as ethanol.

-

Hydrolysis: Water, typically with an acid or base catalyst (e.g., HCl or NH₄OH), is added to the solution to initiate hydrolysis. The mixture is stirred for a specified period to allow for the formation of silanol groups.

-

Coating Application: The prepared sol is applied to a substrate using techniques like dip-coating, spin-coating, or spray-coating.

-

Gelling and Aging: The coated substrate is left to allow for the condensation of the silanol groups, leading to the formation of a gel network.

-

Drying and Curing: The coating is dried to remove the solvent and byproducts, and then cured at an elevated temperature to densify the silica network and improve its mechanical properties.

Caption: Workflow for creating a sol-gel coating.

Applications

The unique cyclic structure and the presence of six reactive ethoxy groups make this compound a valuable compound in various fields:

-

Material Science: It serves as a precursor for the synthesis of silicon-based polymers, ceramics, and advanced materials.[7] It is particularly useful in the development of coatings and thin films to enhance durability and resistance.[12] Its applications extend to the fabrication of semiconductors and insulating layers in the electronics industry.[7]

-

Crosslinking Agent: The molecule can act as a crosslinking agent for organic polymers, improving their mechanical and thermal properties.[6]

-

Organic Synthesis: It is used as a reagent and intermediate in various organic synthesis reactions.[6]

-

Coatings, Adhesives, Sealants, and Elastomers (CASE): Its properties make it suitable for use in the CASE industries.[2]

-

Personal Care and Medical Devices: The compound also finds potential applications in the personal care and medical device sectors.[2]

Safety and Handling

This compound should be handled with care in a well-ventilated area.[5] It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses.[5] The compound is sensitive to moisture and should be stored under a dry, inert atmosphere.[2] It reacts with water to form ethanol, and upon combustion, it may produce irritating fumes and organic acid vapors.[5] For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

References

- 1. ias.ac.in [ias.ac.in]

- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 3. mdpi.com [mdpi.com]

- 4. US2886583A - Production of organo-silicon compounds - Google Patents [patents.google.com]

- 5. gelest.com [gelest.com]

- 6. chembk.com [chembk.com]

- 7. scienceinfo.com [scienceinfo.com]

- 8. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 9. Hydrolysis and Condensation Process [silicone-surfactant.com]

- 10. researchgate.net [researchgate.net]

- 11. tekstilec.si [tekstilec.si]

- 12. 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane [myskinrecipes.com]

In-Depth Technical Guide to the Physical Properties of Hexaethoxytrisilinane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of hexaethoxytrisilinane (CAS No. 17955-67-8). The information is compiled from various chemical suppliers and databases to serve as a valuable resource for researchers and professionals in drug development and materials science.

Core Physical and Chemical Data

Hexaethoxytrisilinane, also known as 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane, is an organosilicon compound with the molecular formula C₁₅H₃₆O₆Si₃.[1] It is characterized as a colorless to almost colorless clear liquid.[2] Key quantitative physical properties are summarized in the table below for ease of reference and comparison.

| Property | Value | Notes |

| Molecular Formula | C₁₅H₃₆O₆Si₃ | [1] |

| Molecular Weight | 396.70 g/mol | [1] |

| CAS Number | 17955-67-8 | [3] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 133 °C at 5 mmHg | [4][5] |

| Melting Point | Approximately -70 °C | [4][6] |

| Density | ~1.02 g/mL | [4][5][6] |

| Refractive Index | 1.4360 to 1.4400 | [4][7] |

| Flash Point | 161 °C | [2] |

| Solubility | Soluble in organic solvents such as alcohol, ether, and organic acids; insoluble in water. | [4][6] |

| Moisture Sensitivity | Reacts slowly with moisture/water. | [4] |

Experimental Protocols

Synthesis of Alkoxysilanes

The synthesis of alkoxysilanes, such as hexaethoxytrisilinane, typically involves the reaction of a corresponding chlorosilane with an alcohol. For hexaethoxytrisilinane, a plausible synthetic route would involve the reaction of 1,1,3,3,5,5-hexachloro-1,3,5-trisilacyclohexane with ethanol. This reaction is generally carried out in the presence of a hydrogen chloride scavenger, such as a tertiary amine (e.g., triethylamine or pyridine), to drive the reaction to completion. The product would then be purified by distillation under reduced pressure.

Determination of Physical Properties

The physical properties listed in the table are typically determined using standard laboratory techniques:

-

Boiling Point: Determined by distillation at a specific reduced pressure (e.g., 5 mmHg) to prevent decomposition at higher temperatures. The temperature at which the liquid boils and condenses is recorded.

-

Melting Point: For substances that are liquid at room temperature, the melting point is determined by cooling the substance until it solidifies and then slowly heating it while monitoring the temperature at which it transitions back to a liquid.

-

Density: Measured using a pycnometer or a digital density meter at a specified temperature.

-

Refractive Index: Measured using a refractometer, which determines the extent to which light is bent when it passes through the liquid. This is also temperature-dependent.

-

Flash Point: Determined using a closed-cup or open-cup flash-point tester, which measures the lowest temperature at which the vapors of the liquid will ignite in the presence of an ignition source.

Chemical Reactivity and Pathways

Hydrolysis Pathway

Alkoxysilanes like hexaethoxytrisilinane are susceptible to hydrolysis, especially in the presence of acid or base catalysts.[8] The ethoxy groups (-OCH₂CH₃) react with water to form silanol groups (-OH) and ethanol. These silanol groups are reactive and can undergo condensation reactions to form siloxane bridges (Si-O-Si), leading to the formation of larger oligomers or a polymer network.[9] The overall hydrolysis process is a critical aspect of its chemistry, particularly in applications where it is used as a crosslinking agent or for surface modification.[6]

Hydrolysis of Hexaethoxytrisilinane.

General Synthesis Workflow

The synthesis of hexaethoxytrisilinane from a chlorosilane precursor and ethanol would follow a standard laboratory workflow. This involves the reaction setup, the reaction itself under controlled conditions, and subsequent purification of the product.

References

- 1. 17955-67-8[1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane]- Acmec Biochemical [acmec.com.cn]

- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 3. 1,1,3,3,5,5-HEXAETHOXY-1,3,5-TRISILACYCLOHEXANE | [gelest.com]

- 4. 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane [chembk.com]

- 5. 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane [myskinrecipes.com]

- 6. chembk.com [chembk.com]

- 7. lookchem.com [lookchem.com]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 9. gelest.com [gelest.com]

Spectral Data Analysis of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document aims to provide a comprehensive guide to the spectral data of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane, a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of public domain spectral data for this specific molecule, this guide will present a standardized framework for the acquisition, analysis, and reporting of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While specific experimental values are not available, the methodologies and data presentation formats provided herein are designed to serve as a robust template for researchers generating and interpreting this information.

Introduction

This compound is an organosilicon compound with the chemical formula C15H36O6Si3.[1][2][3] Its cyclic structure, containing a trisilinane core with hexaethoxy substituents, suggests potential applications in materials science, organic synthesis, and as a precursor for silicon-based materials. Accurate spectral characterization is paramount for confirming its molecular structure, assessing purity, and understanding its chemical behavior. This guide outlines the standardized protocols and data interpretation frameworks necessary for a thorough spectral analysis.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for selecting appropriate experimental conditions for spectral analysis.

| Property | Value | Reference |

| Molecular Formula | C15H36O6Si3 | [2][3][4] |

| Molecular Weight | 396.70 g/mol | [2][4][5] |

| Appearance | Colorless to almost colorless clear liquid | [6][7] |

| Boiling Point | 132-133 °C at 5 mmHg | [1][5] |

| Density | Approximately 1.0152 - 1.0512 g/cm³ | [1][5] |

| Refractive Index | 1.4336 - 1.4400 at 20 °C | [1][3][5] |

Table 1: Physicochemical Properties of this compound.

Spectral Data Analysis: A Methodological Framework

While specific spectral data for this compound is not publicly available, this section details the standard experimental protocols and expected data formats for its characterization.

3.1.1. Experimental Protocol: ¹H NMR

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16 or 32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

3.1.2. Experimental Protocol: ¹³C NMR

-

Instrument: A 100 MHz (or higher) NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

3.1.3. Data Presentation

The anticipated NMR data can be summarized as shown in Tables 2 and 3.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Expected ~3.8 | Quartet | 12H | -O-CH₂ -CH₃ |

| Expected ~1.2 | Triplet | 18H | -O-CH₂-CH₃ |

| Expected ~0.5 | Singlet | 6H | Si-CH₂ -Si |

Table 2: Hypothetical ¹H NMR Data for this compound.

| Chemical Shift (δ, ppm) | Assignment |

| Expected ~60 | -O-CH₂ -CH₃ |

| Expected ~18 | -O-CH₂-CH₃ |

| Expected ~5 | Si-CH₂ -Si |

Table 3: Hypothetical ¹³C NMR Data for this compound.

3.2.1. Experimental Protocol

-

Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 or 32 scans.

-

3.2.2. Data Presentation

Key IR absorption bands expected for this molecule are presented in Table 4.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Expected ~2975-2885 | Strong | C-H stretch (in ethoxy groups) |

| Expected ~1445, 1390 | Medium | C-H bend (in ethoxy groups) |

| Expected ~1100-1000 | Strong, Broad | Si-O-C stretch |

| Expected ~800-750 | Medium | Si-C stretch |

Table 4: Expected IR Absorption Bands for this compound.

3.3.1. Experimental Protocol

-

Instrument: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or acetonitrile for ESI).

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode is likely to be effective.

-

Mass Range: Scan a range appropriate to observe the molecular ion and expected fragments (e.g., m/z 50-500).

-

3.3.2. Data Presentation

The expected mass spectrometry data is summarized in Table 5.

| m/z | Relative Intensity (%) | Assignment |

| Expected 396 | Variable | [M]⁺ (Molecular Ion) |

| Expected 351 | Variable | [M - OCH₂CH₃]⁺ |

| Further fragments | Variable | Loss of ethoxy groups and ring fragments |

Table 5: Hypothetical Mass Spectrometry Data for this compound.

Workflow and Logical Relationships

The logical flow for the complete spectral characterization of this compound is depicted in the following diagram.

Caption: Workflow for the spectral characterization of a chemical compound.

Conclusion

References

- 1. chembk.com [chembk.com]

- 2. 17955-67-8[this compound]- Acmec Biochemical [acmec.com.cn]

- 3. lookchem.com [lookchem.com]

- 4. 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane | C15H36O6Si3 | CID 10960278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,1,3,3,5,5-HEXAETHOXY-1,3,5-TRISILACYCLOHEXANE | [gelest.com]

- 6. 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane | 17955-67-8 | TCI AMERICA [tcichemicals.com]

- 7. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

Solubility Profile of 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane. Due to the limited availability of specific quantitative data in publicly accessible literature, this paper focuses on predicting solubility based on the compound's chemical structure and the established properties of similar organosilicon compounds.

Core Concepts: Understanding the Solubility of an Organosilicon Compound

This compound is an organosilicon compound with a cyclic trisilinane core and six ethoxy (-OCH2CH3) groups. Its solubility is primarily dictated by the interplay between its nonpolar siloxane backbone and the more polar ethoxy substituents.

Qualitative Solubility Summary:

Based on general principles of "like dissolves like" and information for similar silane compounds, the expected solubility profile is as follows:

-

High Solubility: The compound is expected to be highly soluble in nonpolar organic solvents such as toluene and hexane.

-

Good Solubility: Good solubility is anticipated in moderately polar organic solvents like ethers and esters.

-

Moderate to Good Solubility: Alcohols, such as ethanol and methanol, are likely to be effective solvents due to their ability to engage in hydrogen bonding with the ethoxy groups.

-

Insoluble: The compound is reported to be insoluble in water.[1][2] This is attributed to the hydrophobic nature of the core structure and the inability of the ethoxy groups to overcome the strong hydrogen bonding network of water. The compound is also known to react slowly with water and moisture.[3][4]

Data Presentation: Predicted Solubility

As of the latest literature review, specific quantitative solubility data (e.g., g/100 mL or mol/L) for this compound in common solvents has not been reported in peer-reviewed journals or public databases. The following table provides a qualitative prediction of solubility based on chemical principles.

| Solvent | Chemical Formula | Polarity | Predicted Solubility | Rationale |

| Water | H₂O | High | Insoluble | The large nonpolar siloxane structure dominates, and the compound is hydrolytically sensitive. |

| Ethanol | C₂H₅OH | High | Soluble | The ethoxy groups can interact with the hydroxyl group of ethanol. |

| Methanol | CH₃OH | High | Soluble | Similar to ethanol, hydrogen bonding is possible with the ethoxy groups. |

| Acetone | C₃H₆O | Medium | Soluble | The polar carbonyl group can interact with the ethoxy groups. |

| Toluene | C₇H₈ | Low | Highly Soluble | The nonpolar aromatic structure is compatible with the siloxane backbone. |

| Hexane | C₆H₁₄ | Low | Highly Soluble | A nonpolar aliphatic solvent that will readily dissolve the nonpolar core. |

| Ethyl Acetate | C₄H₈O₂ | Medium | Soluble | The ester group provides sufficient polarity to interact with the ethoxy groups. |

Experimental Protocols: A General Guideline for Solubility Determination

While a specific, validated experimental protocol for this compound is not available, a standard method for determining the solubility of a liquid compound can be adapted. The following provides a generalized workflow.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specified temperature and pressure.

Materials:

-

This compound (purity >95%)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to separate the undissolved solute from the saturated solution.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent.

-

Quantification: Analyze the diluted sample using a calibrated GC-FID or another appropriate analytical technique to determine the concentration of the solute.

-

Data Reporting: Express the solubility in standard units such as g/100 mL, mol/L, or weight percent.

Visualization of Experimental Workflow

The logical flow of the generalized experimental protocol for solubility determination can be visualized as follows:

Due to the absence of published data on signaling pathways or other complex logical relationships involving this compound, a more intricate diagram cannot be provided at this time.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined and published, its chemical structure provides a strong basis for predicting its solubility behavior in common laboratory solvents. It is anticipated to be highly soluble in nonpolar organic solvents and insoluble in water. For researchers and professionals in drug development, this predicted profile can guide solvent selection for synthesis, purification, and formulation processes. It is strongly recommended that experimental verification of solubility be conducted for any specific application.

References

An In-depth Technical Guide to the Hydrolytic Stability of 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the hydrolytic stability of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane, a cyclic organosilane with significant potential in materials science and drug delivery. Due to the limited availability of direct experimental data for this specific compound, this paper establishes a framework for its study based on the well-documented hydrolysis mechanisms of analogous alkoxysilanes. The guide details the anticipated reaction pathways, factors influencing stability, and robust experimental protocols for quantitative analysis. All data is presented in a comparative format, and key processes are visualized through signaling pathway and workflow diagrams to facilitate a deeper understanding for researchers in the field.

Introduction

This compound is a cyclic siloxane with six ethoxy groups, making it a precursor for the formation of structured silica-based materials through sol-gel processes. Its hydrolytic stability is a critical parameter that governs its storage, application, and the morphology of the resulting materials. The hydrolysis of its silicon-oxygen-carbon (Si-O-C) bonds leads to the formation of silanol (Si-OH) groups, which can subsequently condense to form stable siloxane (Si-O-Si) networks.[1] The rate and extent of these reactions are highly dependent on environmental conditions.[2]

Proposed Hydrolysis and Condensation Pathways

The hydrolysis of this compound is expected to proceed in a stepwise manner, where the ethoxy groups are sequentially replaced by hydroxyl groups. This is followed by condensation reactions, which can be intramolecular or intermolecular, leading to the formation of more complex siloxane structures.

The overall reaction can be summarized as follows:

Hydrolysis: ≡Si-OC₂H₅ + H₂O ⇌ ≡Si-OH + C₂H₅OH

Condensation (Water-producing): ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O

Condensation (Alcohol-producing): ≡Si-OC₂H₅ + HO-Si≡ ⇌ ≡Si-O-Si≡ + C₂H₅OH

These reactions are influenced by factors such as pH, temperature, solvent, and the presence of catalysts.[1][3]

Caption: Proposed reaction pathway for the hydrolysis and condensation of this compound.

Factors Influencing Hydrolytic Stability

The stability of this compound in aqueous environments is not absolute and is significantly affected by several factors:

-

pH: Hydrolysis is catalyzed by both acids and bases. The rate is generally slowest near neutral pH.[3] Acid catalysis involves the protonation of the ethoxy oxygen, making it a better leaving group. Base catalysis proceeds via nucleophilic attack of a hydroxide ion on the silicon atom.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

-

Solvent: The type of solvent and the concentration of water can influence the reaction kinetics. The use of a co-solvent like ethanol can affect the solubility of the reactants and products.[3]

-

Catalysts: The presence of acid or base catalysts can dramatically accelerate the hydrolysis and condensation rates.[1]

Quantitative Analysis of Hydrolytic Stability

Due to the absence of specific experimental data for this compound, the following tables present illustrative data based on studies of similar trialkoxysilanes.[1] These tables are intended to provide a comparative framework for researchers designing experiments to study this specific compound.

Table 1: Illustrative Hydrolysis Rate Constants under Different pH Conditions

| pH | Catalyst | Temperature (°C) | Apparent Pseudo-First-Order Rate Constant (k, min⁻¹) |

| 3.0 | HCl | 25 | 0.05 |

| 5.0 | - | 25 | 0.002 |

| 7.0 | - | 25 | < 0.001 |

| 9.0 | NH₄OH | 25 | 0.08 |

Table 2: Illustrative Effect of Temperature on Hydrolysis Rate Constant at pH 4.0

| Temperature (°C) | Apparent Pseudo-First-Order Rate Constant (k, min⁻¹) |

| 25 | 0.03 |

| 40 | 0.09 |

| 60 | 0.25 |

Detailed Experimental Protocols

To quantitatively assess the hydrolytic stability of this compound, the following detailed experimental protocols are recommended.

NMR spectroscopy is a powerful technique for tracking the kinetics of silane hydrolysis by monitoring the disappearance of reactant signals and the appearance of product signals.[4] Both ¹H and ²⁹Si NMR can be utilized.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]

-

Sample Preparation:

-

Prepare a stock solution of this compound in a deuterated solvent (e.g., CDCl₃ or acetone-d₆).

-

In an NMR tube, combine the stock solution with a buffered D₂O solution to achieve the desired pH and a large excess of water.

-

Add a known concentration of an internal standard (e.g., tetramethylsilane) for quantitative analysis.

-

-

Data Acquisition:

-

Acquire ¹H and ²⁹Si NMR spectra at regular time intervals.

-

For ¹H NMR, monitor the decrease in the integral of the ethoxy protons (-OCH₂CH₃) and the increase in the ethanol protons.

-

For ²⁹Si NMR, observe the change in the chemical shift of the silicon atoms as the ethoxy groups are replaced by hydroxyl groups and subsequently form siloxane bonds.[4]

-

-

Data Analysis: The concentration of the remaining this compound at each time point can be determined by integrating the relevant peaks relative to the internal standard. This data can then be used to calculate the hydrolysis rate constant.

Caption: Experimental workflow for monitoring hydrolysis by NMR spectroscopy.

FTIR spectroscopy can be used to follow the chemical changes during hydrolysis by monitoring the vibrational bands of the functional groups.[4]

-

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent (e.g., ethanol).

-

Initiate the reaction by adding a specific amount of water and catalyst (if any).

-

-

Data Acquisition:

-

Place a drop of the reaction mixture onto the ATR crystal.

-

Record FTIR spectra at regular time intervals.

-

-

Data Analysis:

-

Monitor the decrease in the intensity of the Si-O-C stretching bands (around 1100-1000 cm⁻¹).[1]

-

Observe the appearance of a broad band corresponding to Si-OH stretching (around 3700-3200 cm⁻¹).[1]

-

Track the formation of siloxane bonds (Si-O-Si) which appear around 1050-1000 cm⁻¹.[1]

-

The relative changes in the peak areas can be used to follow the reaction progress.

-

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

Technical Whitepaper: Analysis of 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Molecular Weight and Physicochemical Properties of 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane

This document provides a detailed analysis of the organosilicon compound this compound, with a primary focus on the determination of its molecular weight. This compound, also known by its synonym 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane, is of interest in various chemical synthesis applications.[1][2]

Compound Identification

The unambiguous identification of a chemical entity is foundational for all research and development activities. This compound is registered under CAS Number 17955-67-8.[3][4][5][6][7] Its molecular formula has been determined to be C₁₅H₃₆O₆Si₃ .[3][4][5][6][7][8]

Protocol for Molecular Weight Calculation

The molecular weight (MW) of a compound is a critical parameter, essential for stoichiometric calculations in chemical reactions and for material characterization. The following protocol outlines the methodology for calculating the molecular weight of this compound from its molecular formula.

Methodology:

-

Elemental Identification: Deconstruct the molecular formula (C₁₅H₃₆O₆Si₃) into its constituent elements: Carbon (C), Hydrogen (H), Oxygen (O), and Silicon (Si).

-

Atom Count Enumeration: Determine the number of atoms for each element present in one molecule of the compound.

-

Carbon (C): 15

-

Hydrogen (H): 36

-

Oxygen (O): 6

-

Silicon (Si): 3

-

-

Atomic Weight Compilation: Obtain the standard atomic weight for each element from the IUPAC Periodic Table.

-

C: 12.011 u

-

H: 1.008 u

-

O: 15.999 u

-

Si: 28.085 u

-

-

Mass Contribution Calculation: For each element, multiply its atom count by its standard atomic weight to find its total mass contribution to the molecule.

-

Summation: Sum the mass contributions of all constituent elements to arrive at the final molecular weight of the compound. The value is typically expressed in grams per mole ( g/mol ).

Data Presentation: Elemental Composition and Molecular Weight

The quantitative data derived from the calculation protocol is summarized in the table below for clarity and comparative analysis.

| Element | Symbol | Atom Count | Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |

| Carbon | C | 15 | 12.011 | 180.165 |

| Hydrogen | H | 36 | 1.008 | 36.288 |

| Oxygen | O | 6 | 15.999 | 95.994 |

| Silicon | Si | 3 | 28.085 | 84.255 |

| Total | 396.702 |

The calculated molecular weight of this compound is 396.70 g/mol .[3][4][6][7]

Visualization of Molecular Composition

The logical relationship for the molecular weight calculation, breaking down the compound into its elemental components, is illustrated in the diagram below.

Physicochemical Properties

Beyond molecular weight, several key physical properties have been reported for this compound, which are vital for experimental design and handling.

-

Appearance : Colorless liquid[9]

-

Boiling Point : 132-133 °C at 5 mmHg[7]

-

Solubility : Soluble in organic solvents like alcohol and ether; insoluble in water.[9]

This technical guide provides foundational data for this compound, confirming its molecular weight and summarizing its key identifiers and properties for use in a research and development setting.

References

- 1. 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane | 17955-67-8 | TCI AMERICA [tcichemicals.com]

- 2. 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane [cymitquimica.com]

- 3. 17955-67-8[this compound]- Acmec Biochemical [acmec.com.cn]

- 4. 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. lookchem.com [lookchem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 1,1,3,3,5,5-HEXAETHOXY-1,3,5-TRISILACYCLOHEXANE | [gelest.com]

- 8. This compound cas no. 17955-67-8 98%, CasNo.17955-67-8 Win-Win chemical Co.Ltd China (Mainland) [huang.lookchem.com]

- 9. chembk.com [chembk.com]

An In-Depth Technical Guide to the Synthesis of 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis pathway for 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane, a cyclic carbosilane with significant potential in various scientific applications. The synthesis is predicated on the intermolecular condensation of a Grignard reagent derived from (chloromethyl)triethoxysilane. This process favors the formation of the thermodynamically stable six-membered trisilinane ring. While a complete, detailed experimental protocol for this specific molecule is not extensively documented in publicly available literature, a highly analogous and well-established synthesis provides a robust framework.

Physicochemical Properties

A summary of the known quantitative data for the final product is presented in Table 1 for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₃₆O₆Si₃ |

| Molecular Weight | 396.70 g/mol |

| CAS Number | 17955-67-8 |

| Appearance | Colorless liquid |

| Boiling Point | 132-133 °C at 5 mmHg |

| Density | 1.0152 g/mL |

| Refractive Index | 1.4336 at 20°C |

Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-step process involving the formation of a Grignard reagent followed by its spontaneous cyclotrimerization.

Step 1: Formation of the Grignard Reagent

(Chloromethyl)triethoxysilane is reacted with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the corresponding Grignard reagent, (triethoxysilyl)methylmagnesium chloride.

Step 2: Intermolecular Condensation (Cyclotrimerization)

The formed Grignard reagent undergoes a spontaneous intermolecular condensation at room temperature. This reaction proceeds via a head-to-tail cyclization of three monomer units to form the stable 1,3,5-trisilinane ring structure. The driving force for this cyclization is the formation of the thermodynamically favored six-membered ring, which limits the formation of linear polymers.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocol (Adapted from Analogous Syntheses)

The following is a detailed experimental protocol adapted from the synthesis of analogous cyclic carbosilanes. Researchers should optimize these conditions for the specific synthesis of the hexaethoxy derivative.

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Schlenk line or inert gas (argon or nitrogen) supply.

-

Anhydrous tetrahydrofuran (THF).

-

Magnesium turnings.

-

(Chloromethyl)triethoxysilane.

-

Anhydrous methanol for quenching.

-

Standard glassware for work-up and purification (separatory funnel, rotary evaporator, distillation apparatus).

Procedure:

-

Preparation of the Grignard Reagent:

-

Under an inert atmosphere, place magnesium turnings in the three-necked flask.

-

Add a small volume of anhydrous THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of (chloromethyl)triethoxysilane in anhydrous THF.

-

Add a small amount of the silane solution to the magnesium to initiate the reaction (indicated by gentle bubbling and heat evolution).

-

Once the reaction has started, add the remaining silane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring at room temperature until the magnesium is consumed.

-

-

Cyclotrimerization and Work-up:

-

Allow the reaction mixture to stir at room temperature (approximately 20°C) for several hours to facilitate the intermolecular condensation. The reaction progress can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to observe the formation of the cyclic trimer.

-

After the reaction is deemed complete, cool the flask in an ice bath and quench the reaction by the slow, dropwise addition of anhydrous methanol.

-

Filter the mixture to remove magnesium salts.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by vacuum distillation to isolate the this compound.

-

Logical Workflow of the Synthesis

The logical progression of the synthesis from starting materials to the final product is illustrated in the following diagram.

Figure 2: Logical workflow for the synthesis and purification of the target compound.

Safety Considerations

-

Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under a strict inert atmosphere.

-

Anhydrous solvents are essential for the success of the Grignard reaction.

-

The reaction can be exothermic, and appropriate cooling should be readily available.

-

(Chloromethyl)triethoxysilane is a combustible liquid and should be handled with care.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

This guide provides a comprehensive overview of the synthesis of this compound based on established principles of organosilicon chemistry. Researchers are encouraged to consult the primary literature on the synthesis of cyclic carbosilanes for further details and to optimize the provided protocol for their specific needs.

Organosilicon Compounds in Modern Drug Discovery: A Technical Guide

Organosilicon compounds, which feature carbon-silicon bonds, are a pivotal class of molecules in medicinal chemistry. The strategic replacement of carbon with silicon, known as a "silicon switch," can significantly alter a molecule's physicochemical and biological properties.[1] This bioisosteric substitution has led to compounds with enhanced potency, improved pharmacokinetic profiles, and novel mechanisms of action.[2][3][4] This guide provides an in-depth review of the synthesis, properties, and applications of organosilicon compounds in the realm of drug development, tailored for researchers and scientists in the field.

Physicochemical Properties of Organosilicon Compounds

The substitution of carbon with silicon imparts unique characteristics to a molecule due to fundamental differences between the two elements. Silicon has a larger atomic radius, is more electropositive, and forms longer and more polarized bonds compared to carbon.[5][6][7] These differences manifest in altered lipophilicity, metabolic stability, and hydrogen bonding capabilities, which can be rationally exploited in drug design.[1][8]

Generally, organosilicon compounds are more lipophilic than their carbon counterparts, which can enhance cell and tissue penetration.[4][5][8] The Si-C bond is also more stable to metabolic degradation than a C-C bond in a similar chemical environment, potentially extending a drug's half-life.[4] Furthermore, silanols (R₃SiOH), the silicon analogs of alcohols, are more acidic and can be stronger hydrogen bond donors, which may lead to improved interactions with biological targets.[6][8]

Table 1: Comparative Physicochemical Properties of Carbon vs. Silicon

| Property | Carbon Analog | Organosilicon Analog | Implication in Drug Design |

| Covalent Radius | ~77 pm | ~117 pm | Alters molecular shape, bond angles, and steric interactions.[5] |

| Electronegativity (Pauling Scale) | 2.55 | 1.90 | Increases bond polarization (e.g., Si-C, Si-O), affecting reactivity and metabolic pathways.[5][6] |

| Bond Length (e.g., C-C vs. Si-C) | ~1.54 Å | ~1.88 Å | Leads to changes in molecular conformation and interaction with target sites.[6] |

| Lipophilicity | Lower | Generally Higher | Can improve cell membrane permeability and tissue penetration.[4][5][8] |

| pKa (Triphenylmethanol vs. Triphenylsilanol in DMSO) | 17.0 | 16.6 | Silanols are more acidic, enhancing their hydrogen-bonding capabilities.[5] |

| Metabolic Stability | Susceptible to specific metabolic pathways | Often enhanced due to the strength of the Si-C bond and different metabolic routes.[4][9] | Can lead to a longer drug half-life.[4] |

Synthesis of Organosilicon Compounds

A variety of synthetic methods are available for creating organosilicon compounds, ranging from fundamental industrial processes to highly specific laboratory-scale reactions.[10] The development of efficient synthetic routes is crucial for accessing diverse silicon-containing scaffolds for biological screening.[2][11]

Common Synthetic Methodologies:

-

Direct Process (Müller-Rochow Process): Primarily an industrial method involving the reaction of an alkyl halide (like methyl chloride) with silicon metal at high temperatures to produce organohalosilanes, which are key precursors.[10]

-

Hydrosilylation: The addition of a Si-H bond across an unsaturated bond (e.g., an alkene or alkyne), typically catalyzed by transition metals. This is a versatile method for forming Si-C bonds.[10]

-

Grignard Reactions: The reaction of an organomagnesium halide (Grignard reagent) with a silicon halide to form a Si-C bond.[10]

-

Hydrolysis of Chlorosilanes: A common method for preparing silanols, which are important functional groups in medicinal chemistry.[12][13][14]

This protocol is based on the selective hydrolysis of dihydrosilanes catalyzed by a rhodium complex, as reported by Oro, Fernández, and colleagues.[12][15] This method is notable for its high selectivity and mild reaction conditions.

Objective: To synthesize a hydrosilanol (R₂Si(H)OH) from a dihydrosilane (R₂SiH₂).

Materials:

-

Rhodium complex catalyst: {RhCl[SiMe₂(o-C₆H₄PPh₂)]₂} (Catalyst 1 )[15]

-

Substrate: Diphenylsilane (Ph₂SiH₂)

-

Solvent: Tetrahydrofuran (THF), degassed

-

Water (H₂O), degassed

-

Standard Schlenk line equipment for inert atmosphere operations

-

NMR tubes and spectrometer for analysis

Procedure:

-

Catalyst Preparation: The catalyst {RhCl[SiMe₂(o-C₆H₄PPh₂)]₂} (1 ) is synthesized by reacting [RhCl(coe)₂]₂ with 4 equivalents of the proligand [Si(H)Me₂(o-C₆H₄PPh₂)] in CH₂Cl₂ at room temperature for 1 hour under a nitrogen atmosphere. The resulting pale-yellow solid is washed with n-pentane and methanol and dried under vacuum.[12][15]

-

Reaction Setup: In a glovebox or under a nitrogen atmosphere using Schlenk techniques, a solution of the catalyst 1 (e.g., 0.5 mol %) is prepared in THF in an NMR tube.

-

Substrate Addition: Diphenylsilane (Ph₂SiH₂) is added to the NMR tube. An initial ¹H NMR spectrum is recorded to confirm the starting materials.

-

Hydrolysis: A controlled amount of degassed water (1 equivalent) is added to the reaction mixture in the NMR tube.

-

Monitoring: The reaction is monitored by ¹H NMR spectroscopy at room temperature. The conversion of Ph₂SiH₂ and the formation of the product, diphenylsilanol (Ph₂Si(H)OH), are tracked by observing the characteristic shifts of the Si-H protons.

-

Work-up and Isolation: Upon completion, the solvent is removed under vacuum. The resulting product can be purified by standard chromatographic techniques if necessary. The protocol is highly selective, often yielding the desired hydrosilanol with minimal formation of silanediol or disiloxane byproducts.[15]

Biological Activity and Therapeutic Applications

The unique properties of organosilicon compounds have been leveraged to develop novel therapeutic agents across various disease areas, including oncology, infectious diseases, and neurology.[5][16]

Anticancer Activity: Several organosilicon compounds have demonstrated significant anticancer effects. The disiloxane SILA 421, for example, shows cytotoxic activity against a range of human cancer cell lines. It has been shown to induce apoptosis and cell cycle arrest in leukemia and breast cancer cells. Mechanistic studies suggest that SILA compounds can interfere with DNA replication and transcription. Furthermore, SILA 409 and SILA 421 have been identified as potent doxorubicin resistance-reversing agents in human colon cancer cells, acting as inhibitors of the ABCB1 transporter (P-glycoprotein).[17]

Table 2: In Vitro Cytotoxicity of SILA 421 against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| GLC14 | Small Cell Lung Cancer | 1.75 ± 0.38 |

| HL-60 | Leukemia | Data not specified |

| MDA-MB-435 | Breast Cancer | Data not specified |

| PC-3 | Prostate Cancer | 34.00 ± 4.75 |

| Data sourced from Anticancer Research. |

Other Applications:

-

Enzyme Inhibition: The silanol group can act as a bioisostere of a hydrated carbonyl group, making it a key functional group for designing potent enzyme inhibitors, particularly for proteases.[5]

-

Pain Signaling: Silyl analogues of known antagonists have been designed to target the TRPV1 ion channel, a key player in pain signaling pathways.[5][9]

-

Antiparasitic Agents: Silylated derivatives of natural products like Withaferin A have shown potent activity against parasites such as Giardia lamblia and Trypanosoma vaginalis.[1]

Certain organosilicon compounds have been shown to target specific cellular signaling pathways. For instance, an exo-epoxide-containing organosilicon compound was found to be highly cytotoxic against several cancer cell lines by targeting the Wnt/β-catenin/GSK-3β pathway.[8] This pathway is crucial for cell proliferation and is often dysregulated in cancer.

High-Throughput Screening (HTS) in Organosilicon Drug Discovery

The discovery of novel, biologically active organosilicon compounds benefits greatly from modern drug discovery workflows, such as high-throughput screening (HTS).[18] These workflows allow for the rapid assessment of large libraries of compounds to identify promising "hits."[19]

An HTS workflow can be adapted for organosilicon libraries, starting with virtual screening to predict binding affinity, followed by automated experimental validation.[19][20]

This workflow begins with an ultra-large virtual library of compounds.[19] This library is first filtered based on desirable physicochemical properties. The refined library then undergoes a high-throughput virtual screen, often using machine learning-enhanced docking, to identify compounds most likely to bind to the target.[19] Successive rounds of more computationally intensive rescoring and free energy calculations narrow down the candidates.[19] Finally, a small subset of the most promising compounds is purchased or synthesized for experimental validation through automated biochemical or cell-based assays to identify validated hits.[20][21]

Conclusion

Organosilicon compounds represent a valuable and expanding frontier in medicinal chemistry. Their unique chemical and physical properties, distinct from their carbon-based counterparts, provide a powerful tool for modulating biological activity, stability, and pharmacokinetics.[5][22] As synthetic methodologies become more sophisticated and our understanding of the biological implications of silicon incorporation deepens, the rational design and screening of silicon-containing molecules will continue to yield novel and effective therapeutic agents. The continued exploration of this chemical space is poised to address long-standing challenges in drug development and contribute significantly to the future of medicine.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. The synthesis of biologically active organosilicon small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. The role of silicon in drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications [cfsilicones.com]

- 11. Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Visible Light-Mediated Organoboron-Catalyzed Metal-Free Synthesis of Silanols from Silanes [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. schrodinger.com [schrodinger.com]

- 20. m.youtube.com [m.youtube.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Organosilicon molecules with medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane and its Potential in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction and Synonyms

1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane is a cyclic organosilicon compound with significant potential in materials science and, by extension, in the pharmaceutical and drug development sectors. Due to its chemical structure, it is a valuable precursor for the synthesis of silicon-based materials.

The primary and most commonly used synonym for this compound is 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane . Other identifiers include its CAS Number: 17955-67-8 and the molecular formula C15H36O6Si3 . It is classified under organometallic compounds, specifically organosilicon compounds and silanes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its application in synthesis and material design, particularly in the context of drug delivery systems where properties like solubility and reactivity are paramount.

| Property | Value | References |

| Molecular Weight | 396.70 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Boiling Point | 133°C at 5 mmHg | [3] |

| Density | Approximately 1.02 g/mL | [2] |

| Purity | Typically >90.0% (GC) | [1][2] |

| Solubility | Soluble in organic solvents like alcohol and ether; insoluble in water. | [4] |

| Hydrolytic Sensitivity | Reacts slowly with moisture and water. | [3] |

Relevance and Potential Applications in Drug Development

While direct applications of this compound in drug development are not extensively documented, its role as a precursor for silica-based materials positions it as a compound of high interest. Organosilicon compounds and silicones are widely recognized for their biocompatibility and are used in various medical and pharmaceutical applications, including medical devices, implants, and drug delivery systems[5][6].

The primary application of this compound in a drug development context would be in the creation of silica-based matrices and nanoparticles for controlled drug release. The sol-gel process is a key technology in this area, allowing for the synthesis of porous silica materials with tunable properties[7][8]. These materials can encapsulate therapeutic agents, protecting them from degradation and enabling their sustained release over time[1][9]. The surface of these silica materials can also be functionalized to target specific tissues or to respond to particular stimuli, such as changes in pH[10][11].

dot

Caption: Potential workflow for utilizing this compound in drug delivery.

Experimental Protocols

Synthesis of Silica Nanoparticles via a Modified Stöber Process

This protocol describes a general method for synthesizing silica nanoparticles which could potentially be adapted for this compound.

Materials:

-

This compound

-

Ethanol (absolute)

-

Deionized water

-

Ammonium hydroxide solution (28-30%)

Procedure:

-

In a reaction vessel, prepare a solution of ethanol and deionized water.

-

Add ammonium hydroxide to the solution to act as a catalyst.

-

While stirring vigorously, add this compound dropwise to the mixture.

-

Continue stirring at room temperature for a specified period (e.g., 2-24 hours) to allow for the hydrolysis and condensation reactions to proceed, leading to the formation of silica nanoparticles.

-

The resulting nanoparticle suspension is then purified by several cycles of centrifugation and redispersion in ethanol and then water to remove unreacted precursors and byproducts.

-

The purified silica nanoparticles can be stored as a suspension or dried for further use.

dot

Caption: General workflow for the synthesis of silica nanoparticles.

Surface Functionalization of Silica Nanoparticles

To enhance properties such as drug loading capacity or targeted delivery, the surface of the silica nanoparticles can be functionalized.

Materials:

-

Silica nanoparticles (from the previous protocol)

-

A functional silane (e.g., (3-aminopropyl)triethoxysilane - APTES for amine functionalization)

-

Toluene (anhydrous)

Procedure:

-

Disperse the dried silica nanoparticles in anhydrous toluene.

-

Add the functional silane (e.g., APTES) to the suspension.

-

Heat the mixture under reflux for several hours with stirring.

-

After the reaction, cool the mixture and wash the functionalized nanoparticles extensively with toluene and then ethanol to remove unreacted silane.

-

Dry the functionalized silica nanoparticles under vacuum.

Signaling Pathways and Biocompatibility

There is no direct evidence to suggest that this compound or its immediate derivatives interact with specific biological signaling pathways. Their primary role in a biological context is as a component of a larger drug delivery system.

The biocompatibility of materials derived from this precursor is expected to be high, consistent with other silica-based and silicone materials used in biomedical applications[5][12]. However, comprehensive biocompatibility studies, including cytotoxicity and in vivo testing, would be essential for any material intended for pharmaceutical use[13]. The degradation products of silica matrices are generally considered non-toxic[9].

Conclusion

This compound is a promising but currently under-explored precursor for advanced materials in drug development. Its utility lies in its ability to form well-defined silica-based structures through processes like the sol-gel method. These structures can serve as versatile platforms for the controlled delivery of therapeutic agents. Further research is warranted to fully elucidate the specific advantages of using this cyclic precursor over more conventional linear silanes and to develop detailed protocols for its application in pharmaceutical formulations. This guide provides a foundational understanding for researchers and professionals looking to explore the potential of this compound in their work.

References

- 1. Drug release from ordered mesoporous silicas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labproinc.com [labproinc.com]

- 3. minstar.lookchem.com [minstar.lookchem.com]

- 4. 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane [myskinrecipes.com]

- 5. Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gelest.com [gelest.com]

- 7. researchgate.net [researchgate.net]

- 8. Ordered mesoporous silicates as matrices for controlled release of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane as a Silica Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane as a precursor for the synthesis of silica nanoparticles. The protocols are particularly focused on applications in drug delivery, offering methodologies for producing both solid and mesoporous silica nanoparticles, subsequent drug loading, and surface functionalization for targeted delivery.

Introduction to this compound as a Silica Precursor

This compound is a cyclic organosilicon compound with a six-membered ring composed of alternating silicon and oxygen atoms, featuring six ethoxy groups attached to the silicon atoms.[1] This unique cyclic and pre-organized structure offers potential advantages as a silica precursor compared to the more commonly used tetraethyl orthosilicate (TEOS). The arrangement of silicon and oxygen atoms in the ring may influence the hydrolysis and condensation kinetics, potentially leading to silica networks with distinct properties. Its application extends to the production of advanced materials, including silicon-based polymers and ceramics, as well as in the development of coatings and thin films.[2]

The sol-gel process is the most common method for synthesizing silica nanoparticles from alkoxide precursors.[3] This process involves the hydrolysis of the precursor in the presence of water, followed by the condensation of the resulting silanol groups to form a silica network. The Stöber method, a well-established sol-gel technique, allows for the synthesis of monodisperse spherical silica particles by conducting the hydrolysis and condensation of a silicon alkoxide in an alcohol solution with a catalyst, typically ammonia.[2]

Synthesis of Silica Nanoparticles

This section details the protocols for synthesizing both solid and mesoporous silica nanoparticles using this compound as the precursor.

Protocol for Synthesis of Solid Silica Nanoparticles (Adapted Stöber Method)

This protocol is adapted from the well-established Stöber method for TEOS. The molar ratios of reactants may require optimization for desired particle size and monodispersity.

Materials:

-

This compound

-

Ethanol (absolute)

-

Ammonium hydroxide solution (28-30% NH₃ basis)

-

Deionized water

Procedure:

-

In a flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide.

-

Stir the solution vigorously at room temperature.

-

Rapidly add the this compound solution to the stirred mixture.

-

Continue stirring for a specified duration (e.g., 2-12 hours) to allow for particle growth.

-

Collect the silica nanoparticles by centrifugation.

-

Wash the nanoparticles with ethanol and deionized water to remove unreacted precursors and catalyst.

-

Dry the nanoparticles in an oven or by lyophilization.

Illustrative Experimental Parameters:

| Parameter | Value |

| Molar Ratio (Ethanol : H₂O : NH₃ : Precursor) | 100 : 10 : 1 : 0.1 |

| Reaction Temperature | Room Temperature |

| Stirring Speed | 500 rpm |

| Reaction Time | 6 hours |

| Centrifugation Speed | 10,000 rpm |

| Washing Steps | 3x with Ethanol, 3x with Deionized Water |

| Drying Temperature | 80°C |

Protocol for Synthesis of Mesoporous Silica Nanoparticles (Template-Assisted Method)

This protocol utilizes a cationic surfactant, cetyltrimethylammonium bromide (CTAB), as a template to create a porous structure.

Materials:

-

This compound

-

Cetyltrimethylammonium bromide (CTAB)

-

Ethanol (absolute)

-

Ammonium hydroxide solution (28-30% NH₃ basis)

-

Deionized water

-

Hydrochloric acid (for template removal)

Procedure:

-

Dissolve CTAB in a mixture of deionized water and ethanol with vigorous stirring.

-

Add ammonium hydroxide to the CTAB solution and continue stirring.

-

Add this compound to the solution and stir for 2-4 hours at room temperature.

-

Collect the as-synthesized nanoparticles by centrifugation.

-

Wash the nanoparticles with ethanol and deionized water.

-

To remove the CTAB template, resuspend the nanoparticles in an acidic ethanol solution (e.g., HCl in ethanol) and reflux for 6-12 hours.[4]

-

Collect the mesoporous silica nanoparticles by centrifugation, wash thoroughly with ethanol, and dry.

Illustrative Quantitative Data for Synthesized Silica Nanoparticles:

| Property | Solid Silica Nanoparticles | Mesoporous Silica Nanoparticles |

| Average Particle Size (nm) | 50 - 200 | 100 - 300 |

| Surface Area (m²/g) | 50 - 150 | 600 - 1000 |

| Pore Volume (cm³/g) | < 0.1 | 0.6 - 1.0 |

| Pore Size (nm) | - | 2 - 4 |

Drug Loading and Release

Silica nanoparticles serve as excellent carriers for various therapeutic agents.[5] The high surface area and porous structure of mesoporous silica nanoparticles allow for high drug loading capacities.

Protocol for Drug Loading

This protocol describes a simple incubation method for loading a model drug, such as doxorubicin, into the synthesized silica nanoparticles.

Materials:

-

Synthesized silica nanoparticles (solid or mesoporous)

-

Model drug (e.g., Doxorubicin hydrochloride)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Disperse the silica nanoparticles in a solution of the drug in PBS.

-

Stir the mixture at room temperature for 24 hours in the dark to allow for drug adsorption.

-

Collect the drug-loaded nanoparticles by centrifugation.

-

Wash the nanoparticles with PBS to remove any unbound drug.

-

Dry the drug-loaded nanoparticles.

-

Determine the drug loading efficiency by measuring the concentration of the drug in the supernatant using UV-Vis spectroscopy.

Illustrative Drug Loading Data:

| Nanoparticle Type | Model Drug | Drug Loading Capacity (wt%) | Drug Loading Efficiency (%) |

| Solid Silica | Doxorubicin | 1 - 5 | 60 - 80 |

| Mesoporous Silica | Doxorubicin | 10 - 25 | 85 - 95 |

Surface Functionalization for Targeted Drug Delivery

Surface modification of silica nanoparticles can enhance their biocompatibility and enable targeted delivery to specific cells or tissues.[6] This protocol outlines the functionalization with amine groups followed by conjugation of a targeting ligand.

Protocol for Amine Functionalization

Materials:

-

Synthesized silica nanoparticles

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Toluene (anhydrous)

Procedure:

-

Disperse the silica nanoparticles in anhydrous toluene.

-

Add APTES to the suspension and reflux the mixture under an inert atmosphere (e.g., nitrogen) for 12-24 hours.

-

Collect the amine-functionalized nanoparticles by centrifugation.

-

Wash the nanoparticles with toluene and ethanol to remove excess APTES.

-

Dry the amine-functionalized silica nanoparticles.

Protocol for Targeting Ligand Conjugation (e.g., Folic Acid)

Materials:

-

Amine-functionalized silica nanoparticles

-

Folic acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Activate the carboxylic acid group of folic acid by reacting it with EDC and NHS in DMSO.

-

Disperse the amine-functionalized silica nanoparticles in PBS.

-

Add the activated folic acid solution to the nanoparticle suspension and stir at room temperature for 24 hours.

-

Collect the folic acid-conjugated nanoparticles by centrifugation.